

# comparing the drug elution profiles of different polymethacrylate formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Polymethacrylate |           |
| Cat. No.:            | B1205211         | Get Quote |

A comparative analysis of the drug elution profiles from various **polymethacrylate** formulations reveals a versatile platform for controlled drug delivery, with release kinetics tunable by polymer composition, formulation technique, and the physicochemical properties of the drug. This guide provides an objective comparison of different **polymethacrylate** systems, supported by experimental data, to aid researchers in the selection and design of formulations for specific therapeutic applications.

### **Drug Elution Profiles: A Comparative Overview**

**Polymethacrylates**, widely known by the trade name Eudragit®, are a family of synthetic copolymers of acrylic and methacrylic acid and their esters. The functional groups on these polymers determine their solubility and permeability, which in turn governs the drug release mechanism. Formulations can be designed for immediate, delayed (enteric), or sustained release.

### **Influence of Polymer Composition**

The specific type of **polymethacrylate** polymer used is a primary determinant of the drug elution profile. For instance, Eudragit® RS and RL grades are commonly used for creating sustained-release formulations. Eudragit® RS PO has lower permeability compared to Eudragit® RL PO. Consequently, formulations prepared with Eudragit® RS PO exhibit a slower drug release rate.[1] By combining these polymers in different ratios, the release rate can be precisely controlled. In a study on theophylline matrix tablets, formulations with only Eudragit®



RS PO showed slower release, while the inclusion of Eudragit® RL PO significantly increased the release rate.[2][3]

Blends of different **polymethacrylate**s can also be used to achieve desired release profiles. For example, a study on blends of poly(ethyl methacrylate) (PEMA) and poly(n-hexyl methacrylate) (PHMA) demonstrated that drug release rates decreased as the content of the less permeable PEMA increased.

#### **Effect of Formulation Technique**

The method of preparation significantly impacts the drug elution characteristics. Common techniques include direct compression for tablets, solvent evaporation for microspheres and nanoparticles, and hot-melt extrusion.

- Solvent Evaporation: This technique is used to prepare microspheres and nanoparticles with
  a controlled size and drug loading. The drug and polymer are dissolved in a volatile organic
  solvent, which is then emulsified in an aqueous phase and subsequently evaporated, leaving
  behind drug-loaded particles.[1][4][5] The drug release from these particles is often diffusioncontrolled.[3]
- Hot-Melt Extrusion (HME): HME involves the melting of a polymer and drug mixture, which is
  then forced through a die to create a solid dispersion. This solvent-free method is
  advantageous for poorly soluble drugs as it can enhance their dissolution.[6][7][8][9] The
  drug is dispersed at a molecular level within the polymer matrix, leading to improved
  bioavailability.[7]
- Direct Compression: This method is used for producing matrix tablets where the drug is uniformly dispersed within the polymer matrix. The drug release is typically controlled by diffusion through the matrix and/or erosion of the matrix.

### **Quantitative Data on Drug Release**

The following tables summarize the in vitro drug release data from different studies on **polymethacrylate** formulations. It is important to note that these studies were conducted under different experimental conditions, and therefore, a direct comparison between tables is not advisable. However, the data within each table provides a clear comparison of the formulations evaluated in that specific study.



Table 1: Cumulative Release of Theophylline from Eudragit® RS PO and RL PO Matrix Tablets[2]

| Time (hours) | Formulation A1 (100% RS<br>PO) | Formulation B1 (60% RS<br>PO, 40% RL PO) |
|--------------|--------------------------------|------------------------------------------|
| 1            | 22%                            | 35%                                      |
| 2            | 35%                            | 50%                                      |
| 4            | 55%                            | 70%                                      |
| 8            | 81%                            | 85%                                      |
| 12           | >85%                           | >85%                                     |

Table 2: Cumulative Release of Diclofenac Sodium from Eudragit® L100 and Eudragit®/PLGA Nanoparticles[10]

| Time (hours) | Eudragit®<br>L100 NP | Eudragit®/PLG<br>A (50:50) NP | Eudragit®/PLG<br>A (30:70) NP | Eudragit®/PLG<br>A (20:80) NP |
|--------------|----------------------|-------------------------------|-------------------------------|-------------------------------|
| 4            | 47%                  | 45%                           | 42%                           | 38%                           |
| 12           | 92%                  | 60%                           | 55%                           | 48%                           |
| 24           | -                    | 70%                           | 62%                           | 52%                           |
| 48           | -                    | 78%                           | 67%                           | 55%                           |
| 72           | -                    | 81%                           | 69%                           | 56%                           |

Table 3: Cumulative Release of Naproxen from Uncoated and Eudragit® S-100 Coated Matrix Tablets[11]



| Time (hours) | Uncoated Tablets | Coated Tablets (in simulated colonic fluid) |
|--------------|------------------|---------------------------------------------|
| 1            | 25%              | 5%                                          |
| 2            | 50%              | 10%                                         |
| 5            | 97%              | 20%                                         |
| 8            | -                | 45%                                         |
| 12           | -                | 70%                                         |
| 24           | -                | 98.60%                                      |

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preparation of **polymethacrylate** formulations and their in vitro drug release testing.

## Preparation of Nanoparticles by Solvent Evaporation Method[4]

- Preparation of Organic Phase: Dissolve the drug (e.g., Nevirapine) and the
  polymethacrylate polymer (e.g., Eudragit L100) in a mixture of methanol and
  dichloromethane (10 mL each).
- Preparation of Aqueous Phase: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 2% w/v).
- Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution and sonicate the mixture for 5 minutes to form an oil-in-water (o/w) emulsion.
- Nanoparticle Formation: Immediately add the resulting emulsion drop-wise to a larger volume (125 mL) of the aqueous PVA solution under continuous stirring.
- Solvent Evaporation: Continue stirring for a specified period (e.g., 5 hours) to allow for the complete evaporation of the organic solvents.[12]



 Collection and Purification: Collect the formed nanoparticles by centrifugation, wash them with distilled water, and then lyophilize for storage.[10]

## In Vitro Drug Release Study (USP Apparatus II - Paddle Method)[13]

- Apparatus Setup: Use a USP Dissolution Apparatus II (Paddle Method).
- Dissolution Medium: Fill the dissolution vessels with 900 mL of a suitable dissolution medium (e.g., phosphate buffer pH 7.4). The choice of medium depends on the intended site of drug release.[11][13] Maintain the temperature at 37 ± 0.5°C.
- Sample Introduction: Place a known amount of the **polymethacrylate** formulation (e.g., tablets or a specific quantity of microspheres) into each vessel.
- Agitation: Start the paddle rotation at a specified speed (e.g., 75 or 100 rpm).[12][14]
- Sampling: At predetermined time intervals, withdraw a specific volume of the dissolution medium.
- Sample Analysis: Analyze the withdrawn samples for drug content using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.
- Data Analysis: Calculate the cumulative percentage of drug released at each time point.

### **Visualizing the Processes**

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logical relationships between different formulation parameters and their outcomes.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preparation and characterization of drug-loaded polymethacrylate microspheres by an emulsion solvent evaporation method PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]



- 4. airbps.com [airbps.com]
- 5. researchgate.net [researchgate.net]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. fabtechnologies.com [fabtechnologies.com]
- 10. Formulation and In vitro Characterization of Eudragit® L100 and Eudragit® L100-PLGA Nanoparticles Containing Diclofenac Sodium PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation and in vitro evaluation of Eudragit S-100 coated naproxen matrix tablets for colon-targeted drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Preparation and evaluation of microspheres loaded with ranolazine for controlled release with polyacrylic polymer [ipindexing.com]
- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing the drug elution profiles of different polymethacrylate formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205211#comparing-the-drug-elution-profiles-of-different-polymethacrylate-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com